1-(1-methyl-1H-pyrazol-4-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Overview
Description
“1-Methyl-1H-pyrazol-4-yl” is a component of various compounds, including “1-Methyl-4-pyrazoleboronic acid pinacol ester” and "(1-Methyl-1H-pyrazol-4-yl)boronic acid" . These compounds are used as reagents in various chemical reactions .
Synthesis Analysis
The synthesis of “(1-Methyl-1H-pyrazol-4-yl)boronic acid” involves a mixture of 5-chloro-2-fluoropyridine, (1-methyl-1H-pyrazol-4-yl)boronic acid, Pd(OAc)2, 2-dicyclohexylphosphino-20,40,60-triisopropylbiphenyl, and K3PO4 in dioxane/water .
Molecular Structure Analysis
The molecular structure of “1-Methyl-1H-pyrazol-4-yl” is available as a 2D Mol file .
Chemical Reactions Analysis
“1-Methyl-4-pyrazoleboronic acid pinacol ester” is used as a reagent in various chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(1-Methyl-1H-pyrazol-4-yl)boronic acid” include a molecular weight of 125.92, and it is a solid at room temperature .
Scientific Research Applications
Scientific Research Applications of 1-(1-methyl-1H-pyrazol-4-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Hydrogen Bonding Studies
- Research has explored hydrogen bonding in related dihydropyridine compounds, such as 1-ethyl-2-methyl-4-oxo-1,4-dihydropyridin-3-yloxyethanoic acid. These studies utilize techniques like 1H NMR spectroscopy and X-ray crystallography to understand the hydrogen bonding patterns, which is significant for the compound's stability and reactivity (Dobbin et al., 1993).
Crystal Structure and Synthesis Analysis
- Investigations into similar pyrazole derivatives, such as 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, have been conducted. These studies involve synthesis, crystal structure analysis, and computational studies, providing insights into the molecular structure and stability of such compounds (Shen et al., 2012).
Coordination Chemistry
- Pyrazole-dicarboxylate acid derivatives have been synthesized and their coordination properties with various metal ions like Cu, Co, and Zn have been explored. Such studies are crucial for understanding the potential applications of these compounds in coordination chemistry and material science (Radi et al., 2015).
Antimicrobial Applications
- Research on similar compounds, such as 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids, includes their synthesis and evaluation for antibacterial activities. This indicates potential antimicrobial applications for compounds within this chemical family (Maqbool et al., 2014).
Vibrational Spectra Studies
- Theoretical and experimental investigations have been carried out on the structure and vibrational spectra of related compounds like 6-amino-3-methyl-1-phenyl-1H-pyrazolo-(3,4-b)pyridine-5-carboxylic acid. Such studies provide valuable data for understanding the chemical properties and behavior of these compounds (Bahgat et al., 2009).
Antioxidant Properties
- Synthesis and evaluation of antioxidant activities of similar compounds like 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives have been conducted, suggesting the potential of these compounds in antioxidant applications (Bassyouni et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-12-6-8(4-11-12)13-5-7(10(15)16)2-3-9(13)14/h2-6H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIXJJVQIQUNGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2C=C(C=CC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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